molecular formula C9H13N5O2 B5328631 8-Acetyl-2-(dimethylamino)-4H,6H,7H,8H-imidazo[1,2-A][1,3,5]triazin-4-one

8-Acetyl-2-(dimethylamino)-4H,6H,7H,8H-imidazo[1,2-A][1,3,5]triazin-4-one

Cat. No.: B5328631
M. Wt: 223.23 g/mol
InChI Key: DTWDGQSDOLRHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Acetyl-2-(dimethylamino)-4H,6H,7H,8H-imidazo[1,2-A][1,3,5]triazin-4-one is a heterocyclic compound that features an imidazo-triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Acetyl-2-(dimethylamino)-4H,6H,7H,8H-imidazo[1,2-A][1,3,5]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(dimethylamino)acetaldehyde with a suitable triazine derivative under acidic conditions to form the imidazo-triazine core. The acetyl group is then introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

8-Acetyl-2-(dimethylamino)-4H,6H,7H,8H-imidazo[1,2-A][1,3,5]triazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: :

Properties

IUPAC Name

8-acetyl-2-(dimethylamino)-6,7-dihydroimidazo[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O2/c1-6(15)13-4-5-14-8(13)10-7(12(2)3)11-9(14)16/h4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWDGQSDOLRHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN2C1=NC(=NC2=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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